tert-butyl N-(carbamoylmethyl)-N-cyclopropylcarbamate
CAS No.: 2007400-80-6
Cat. No.: VC11517302
Molecular Formula: C10H18N2O3
Molecular Weight: 214.26 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2007400-80-6 |
---|---|
Molecular Formula | C10H18N2O3 |
Molecular Weight | 214.26 g/mol |
IUPAC Name | tert-butyl N-(2-amino-2-oxoethyl)-N-cyclopropylcarbamate |
Standard InChI | InChI=1S/C10H18N2O3/c1-10(2,3)15-9(14)12(6-8(11)13)7-4-5-7/h7H,4-6H2,1-3H3,(H2,11,13) |
Standard InChI Key | OXXUYFWRICGTMP-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)OC(=O)N(CC(=O)N)C1CC1 |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The compound’s systematic IUPAC name, tert-butyl N-(carbamoylmethyl)-N-cyclopropylcarbamate, reflects its key functional groups:
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A cyclopropyl ring substituted with a carbamoylmethyl group (-CH2CONH2).
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A tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom .
Its molecular formula is C11H18N2O3, with a molecular weight of 226.27 g/mol. The Boc group enhances solubility in organic solvents and protects the amine during synthetic sequences .
Structural Analogs and Relevance
While no direct crystallographic data exists for this compound, analogs like tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate (CAS 107017-73-2) share structural similarities . The cyclopropane ring’s strain (≈27 kcal/mol) and the carbamate’s planar geometry influence reactivity, favoring nucleophilic substitutions or ring-opening reactions under specific conditions .
Synthesis and Reaction Pathways
General Synthetic Strategy
The synthesis likely follows a two-step Boc protection strategy, as seen in related cyclopropane carbamates :
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Amine Protection: Reacting cyclopropane-containing amines with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
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Carbamoylation: Introducing the carbamoylmethyl group via nucleophilic acyl substitution or coupling reactions.
Example Protocol (Inferred from and ):
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Step 1: Cyclopropylamine hydrochloride (1.0 eq) is dissolved in tetrahydrofuran (THF) at 0°C. Triethylamine (3.0 eq) is added, followed by Boc2O (1.2 eq). The mixture stirs overnight at room temperature, yielding tert-butyl N-cyclopropylcarbamate.
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Step 2: The intermediate is treated with chloroacetamide (1.5 eq) and potassium carbonate in dimethylformamide (DMF) at 60°C for 12 hours, affording the target compound.
Yield: ~70–85% (estimated from analogous reactions) .
Critical Reaction Parameters
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Temperature: Reactions typically proceed at 0–25°C to minimize Boc group decomposition .
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Solvents: THF or DMF are preferred for their ability to dissolve both polar and non-polar intermediates .
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .
Physicochemical Properties
Calculated and Experimental Data
Spectroscopic Characteristics
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IR (KBr): N-H stretch (3300 cm⁻¹), C=O (1690 cm⁻¹, carbamate), and cyclopropane C-C (980 cm⁻¹) .
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¹H NMR (CDCl₃): δ 1.44 (s, 9H, Boc), 1.20–1.35 (m, 4H, cyclopropane), 3.95 (s, 2H, CH2CONH2), 5.10 (br s, 1H, NH) .
Applications in Organic and Medicinal Chemistry
Intermediate in Drug Synthesis
Carbamates like this compound serve as precursors to bioactive molecules:
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Antiviral Agents: Cyclopropane derivatives inhibit viral proteases by mimicking peptide substrates .
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Kinase Inhibitors: The Boc group facilitates selective deprotection during multistep syntheses .
Peptide Mimetics and Conformational Studies
The rigid cyclopropane ring enforces specific torsional angles, making it valuable for studying peptide backbone conformations . For example, incorporation into peptidomimetics improves metabolic stability compared to linear analogs .
Future Directions and Research Gaps
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Synthetic Optimization: Developing catalytic asymmetric methods to access enantiopure forms.
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Biological Screening: Evaluating antimicrobial or anticancer activity in cell-based assays.
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Computational Studies: Density functional theory (DFT) calculations to predict reactivity in complex media.
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